Bienvenue dans la boutique en ligne BenchChem!

ErSO

ESR1 mutation endocrine resistance Y537S

ErSO is a potent small-molecule activator of the anticipatory unfolded protein response (a-UPR) that induces rapid, necrosis-like cell death selectively in ERα+ breast cancer cells. Unlike cytostatic endocrine therapies, it non-competitively hyperactivates a-UPR, retaining full potency against common ESR1 mutations (Y537S, D538G). Its unique dependency on the TRPM4 sodium channel enables dissection of immunogenic necrosis—a mechanism not shared by other a-UPR activators. Employ ErSO to study lethal ERα pathway hyperactivation in resistant models, evaluate TRPM4-mediated osmotic stress pathways, or benchmark next-generation therapies. High purity, multiple pack sizes available.

Molecular Formula C22H13F6NO3
Molecular Weight 453.3 g/mol
Cat. No. B8199062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErSO
Molecular FormulaC22H13F6NO3
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1
InChIKeyZFSRXAHDJSCEDS-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is ErSO and Why It Matters for ERα+ Breast Cancer Research


ErSO is a potent small-molecule activator of the anticipatory unfolded protein response (a-UPR) [1] that induces rapid, necrosis-like cell death selectively in estrogen receptor α-positive (ERα+) breast cancer cells [2]. This mechanism is distinct from cytostatic endocrine therapies [1] and from other UPR-targeting agents, making it a valuable tool compound for studying lethal ERα pathway hyperactivation.

Why Generic UPR Activators or Endocrine Therapies Cannot Substitute for ErSO in Research


Unlike classic ERα antagonists (e.g., tamoxifen, fulvestrant) which are cytostatic and whose efficacy is compromised by common ESR1 mutations, ErSO acts through a non-competitive mechanism, inducing lethal hyperactivation of the a-UPR [1]. This results in necrotic cell death rather than growth arrest [2]. Further, its unique dependency on the TRPM4 sodium channel for execution [3] is not shared by other a-UPR activators or cytotoxic agents, precluding simple functional substitution.

ErSO Quantitative Differentiation Evidence Guide


ErSO Maintains Potency Against Clinically Relevant ESR1 Mutations

ErSO retains full cytotoxic potency against breast cancer cells harboring the common endocrine therapy resistance mutations ERα Y537S and ERα D538G [1]. This contrasts with tamoxifen and fulvestrant, which show markedly reduced efficacy in these mutant contexts.

ESR1 mutation endocrine resistance Y537S D538G

Derivative ErSO-DFP Demonstrates a Wider Selectivity Window Compared to Parent ErSO

While both compounds are potent, ErSO-DFP exhibits a significantly improved selectivity window for ERα+ over ERα- cells compared to ErSO [1]. This is evident in direct side-by-side IC50 profiling across a panel of cell lines.

selectivity window ERα-negative cells ErSO-DFP

Enantiomer-Specific Activity Defines the Active Species for Procurement

The biological activity of ErSO is highly stereospecific. The (S)-enantiomer is completely inactive against MCF-7 cells, whereas the active enantiomer ((R)-ErSO or the racemate) is required for cytotoxicity [1].

enantiomer stereochemistry chirality MCF-7

ErSO-Induced Tumor Regression is TRPM4-Dependent, a Unique Execution Pathway

The cytotoxic and in vivo antitumor effects of ErSO are strictly dependent on the TRPM4 sodium channel. Knockout of TRPM4 completely abolishes ErSO-induced cell death in vitro and tumor regression in vivo [1], a dependency not observed with many other cytotoxic agents.

TRPM4 necrosis CRISPR xenograft

Derivative ErSO-TFPy Enables Single-Dose Complete Tumor Regression

A single dose of ErSO-TFPy induces complete or near-complete regression of both small and large ER+ breast tumors in mice [1]. This contrasts sharply with ErSO, which requires multiple doses for comparable efficacy, and with most standard-of-care agents that require continuous administration.

single-dose tumor regression ErSO-TFPy

High-Value Research and Preclinical Application Scenarios for ErSO Compounds


Modeling and Overcoming Endocrine Therapy Resistance

Use ErSO to study lethal ERα pathway hyperactivation in cell lines harboring Y537S or D538G ESR1 mutations. Its retained potency in these models provides a tool to investigate alternative cell death mechanisms that bypass classical endocrine resistance pathways, a critical step in developing next-generation therapies [1].

Investigating TRPM4-Dependent Necrotic Cell Death and Immunogenicity

Employ ErSO or ErSO-DFP in genetic models (e.g., TRPM4 knockout cells) to dissect the specific role of this sodium channel in triggering immunogenic necrosis. This is a valuable assay for studying the link between a-UPR hyperactivation, osmotic stress, and subsequent immune activation [1].

Preclinical Evaluation of Single-Dose Therapeutic Regimens

Use ErSO-TFPy in mouse xenograft studies to evaluate the efficacy and safety profile of a single-dose treatment regimen. Its ability to induce complete tumor regression after a single administration makes it an ideal tool for exploring the pharmacokinetic/pharmacodynamic relationships required for durable, low-frequency dosing strategies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ErSO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.